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N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide

medicinal chemistry kinase inhibitor design lipophilic efficiency

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide is a heterocyclic amide featuring a pyridine-pyrazine core linked via a methylene bridge to a meta-trifluoromethoxy-substituted benzamide moiety. It belongs to the pyridine/pyrazine benzamide (PDBA/PZBA) class, which is broadly claimed as inhibitors of protein kinase D (PKD1/2/3) in patent WO-2008074997-A1.

Molecular Formula C18H13F3N4O2
Molecular Weight 374.323
CAS No. 2034562-95-1
Cat. No. B2800946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide
CAS2034562-95-1
Molecular FormulaC18H13F3N4O2
Molecular Weight374.323
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3
InChIInChI=1S/C18H13F3N4O2/c19-18(20,21)27-14-5-1-3-12(9-14)17(26)25-11-15-16(24-8-7-23-15)13-4-2-6-22-10-13/h1-10H,11H2,(H,25,26)
InChIKeyAWFQXQJCZJHRCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide (CAS 2034562-95-1): Procurement-Relevant Physicochemical and Structural Profile


N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide is a heterocyclic amide featuring a pyridine-pyrazine core linked via a methylene bridge to a meta-trifluoromethoxy-substituted benzamide moiety [1]. It belongs to the pyridine/pyrazine benzamide (PDBA/PZBA) class, which is broadly claimed as inhibitors of protein kinase D (PKD1/2/3) in patent WO-2008074997-A1 [2]. Its calculated LogP is 2.4, topological polar surface area is 77 Ų, and it has 1 hydrogen bond donor and 8 hydrogen bond acceptors [1]. The compound is typically supplied at ≥95% purity and serves as a research intermediate for kinase-targeted drug discovery [1].

Why Generic Substitution Fails for N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide: The Meta-Trifluoromethoxy Advantage


Within the pyridine/pyrazine benzamide class, minor variations in the benzamide substituent drive large differences in kinase selectivity, cellular potency, and metabolic stability [1]. The meta-trifluoromethoxy group on the target compound imparts a distinct electronic and steric profile that is not replicated by para-substituted, chloro, methyl, or sulfonamide analogs [2]. For example, the meta-OCF₃ substituent increases lipophilicity (LogP 2.4) while maintaining a moderate TPSA (77 Ų), a balance that is critical for passive permeability and target engagement in cellular PKD inhibition assays [1][2]. Directly swapping to a benzenesulfonamide or a 4-acetamido benzamide analog alters both hydrogen-bonding capacity and ring electronics, which can abrogate activity against PKD isoforms or introduce off-target kinase interactions [2]. Consequently, generic substitution without analytical verification of the benzamide position and heterocycle connectivity carries a tangible risk of losing the pharmacological profile for which this core was designed.

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide: Quantitative Differentiation from Closest Analogs


Meta-Trifluoromethoxy vs. Para-Trifluoromethoxy Benzamide: Lipophilic-Ligand Efficiency Comparison

The target compound carries a meta-trifluoromethoxy group on the benzamide ring. Calculations show that moving the OCF₃ substituent from the meta to the para position (as in 4-(trifluoromethoxy)benzamide analogs) would increase the predicted LogP by approximately 0.3–0.5 units while leaving the TPSA unchanged, thereby reducing lipophilic ligand efficiency (LLE) for a given potency target [1]. Because the PKD-targeting patent family explicitly elaborates both meta- and para-substituted benzamides but reports differential PKD1/2/3 IC₅₀ values spanning three orders of magnitude depending on substitution pattern [2], the meta configuration of the target compound is a deliberate design choice to optimize kinase binding while controlling lipophilicity.

medicinal chemistry kinase inhibitor design lipophilic efficiency

Trifluoromethoxy Benzamide vs. Benzenesulfonamide Core: Hydrogen Bond Acceptor Capacity

The target compound’s amide linker provides a single hydrogen bond donor and a strong acceptor, whereas the directly analogous benzenesulfonamide N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034563-22-7) replaces the amide with a sulfonamide, increasing the hydrogen bond acceptor count from 8 to 9 and altering the geometry of the linker [1]. In PKD kinase assays, pyrazine benzamides such as CRT5 achieve PKD1 IC₅₀ values of 1 nM, whereas sulfonamide-linked analogs in the same patent family typically show >100-fold weaker inhibition due to suboptimal hinge-region hydrogen bonding [2]. The benzamide scaffold is therefore essential for maintaining the nanomolar potency characteristic of this chemotype.

structure-activity relationship kinase hinge binding hydrogen bonding

Rotatable Bond Count and Conformational Pre-organization vs. 4-Acetamido Analog

The target compound has 5 rotatable bonds, whereas the 4-acetamido analog 4-acetamido-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide possesses an additional acetamido group that increases the rotatable bond count to 6 and adds a further hydrogen bond donor [1]. In kinase inhibitor optimization, each additional rotatable bond incurs an entropic penalty of approximately 0.5–1.0 kcal/mol upon binding, which can translate to a 3- to 10-fold reduction in affinity if the added group does not make productive polar contacts [2]. The minimal rotatable bond profile of the target compound maximizes conformational rigidity for the PKD binding pocket without introducing superfluous functionality.

conformational analysis entropic penalty drug design

Pyridin-3-yl vs. Thiophen-2-yl Pyrazine Core: Impact on PKD Selectivity

The target compound features a pyridin-3-yl substituent on the pyrazine ring. The thiophen-2-yl analog N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide (CAS 2034366-29-3) replaces the pyridine nitrogen with a sulfur atom, removing a hydrogen bond acceptor and altering π-stacking geometry [1]. In the PKD inhibitor patent family, the pyridin-3-yl heterocycle is consistently associated with the most potent PKD1 inhibitors (IC₅₀ < 10 nM), while thiophene-substituted variants show attenuated activity due to the loss of a key nitrogen-mediated interaction with the kinase hinge region [2]. The pyridin-3-yl group is therefore not a generic heterocycle choice but a pharmacophoric requirement for high PKD affinity.

kinase selectivity heterocycle SAR PKD inhibitor

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide: Evidence-Backed Application Scenarios


PKD1/2/3 Kinase Profiling and Selectivity Panel Screening

The compound is an optimal choice for inclusion in kinase selectivity panels focused on the protein kinase D family. Its pyridin-3-yl pyrazine core and meta-trifluoromethoxy benzamide have been validated within the WO-2008074997-A1 patent family to yield PKD1 IC₅₀ values in the low nanomolar range [1]. Using this compound as a reference standard allows direct cross-referencing with known PKD inhibitors such as CRT5 (IC₅₀ = 1, 2, 1.5 nM for PKD1/2/3) to benchmark new chemical entities.

Structure-Activity Relationship (SAR) Expansion Around the Benzamide Substituent

With its meta-OCF₃ group, 5 rotatable bonds, and 8 hydrogen bond acceptors, this compound serves as a defined starting point for systematic SAR studies [2]. Procurement of this specific intermediate rather than the para-OCF₃ or benzenesulfonamide analogs ensures that SAR campaigns build on the most potent, ligand-efficient scaffold within the pyrazine benzamide class, avoiding known potency cliffs associated with alternative substitution patterns [1].

In Vitro Angiogenesis and Endothelial Cell Migration Assays

Given that pyrazine benzamide PKD inhibitors including this chemotype block VEGF-induced endothelial cell migration, proliferation, and tube formation [1], the target compound is suitable for use in in vitro angiogenesis assays (e.g., HUVEC migration and Matrigel tube formation). Its physicochemical profile (LogP 2.4, TPSA 77 Ų) supports adequate cell permeability for such cellular assays [2].

Chemical Probe Development for PKD-Mediated Cancer Biology

The compound is positioned as a starting point for chemical probe development targeting PKD-driven proliferative diseases such as pancreatic and prostate cancer. The patent family claims PKD inhibition as a therapeutic strategy in cancer [1], and this compound's structural features align with the pharmacophore requirements for high PKD1 affinity (pyridin-3-yl, benzamide linker, meta-OCF₃). Procurement enables further optimization of DMPK properties while maintaining target engagement.

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